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Compound of Interest

Compound Name: Biotin-PEG4-Azide

Cat. No.: B1379894 Get Quote

An In-Depth Technical Guide to Biotin-PEG4-Azide: Structure, Properties, and Applications

Introduction
Biotin-PEG4-Azide is a heterobifunctional linker molecule integral to modern bioconjugation,

chemical biology, and drug development.[1][2][3] It ingeniously combines three key functional

moieties: a high-affinity biotin group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a

bioorthogonal azide group. This unique architecture makes it an indispensable tool for the

precise and efficient labeling, purification, and functionalization of biomolecules through "click

chemistry".[3][4] This guide provides a comprehensive overview of its structure, properties, and

key experimental protocols for its application.

Chemical Structure and Properties
The structure of Biotin-PEG4-Azide is composed of three distinct components that each

contribute to its overall functionality:

Biotin (Vitamin H): A small vitamin renowned for its exceptionally strong and specific non-

covalent interaction with avidin and streptavidin proteins. This bond is one of the strongest

non-covalent interactions known in biology, making biotin an ideal tag for affinity-based

purification and detection.

PEG4 (Tetraethylene Glycol) Spacer: This flexible, hydrophilic linker serves multiple

purposes. It significantly increases the aqueous solubility of the molecule and any conjugate
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it forms. The length of the PEG4 spacer provides steric separation between the biotin tag

and the conjugated biomolecule, minimizing interference and ensuring efficient binding to

streptavidin. Furthermore, PEGylation is known to reduce non-specific binding.

Azide (–N₃) Group: This functional group is the key to the molecule's utility in click chemistry.

The azide is highly reactive with alkyne-containing molecules in the presence of a copper(I)

catalyst (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) in a copper-free reaction

(SPAAC). Its bioorthogonal nature means it is largely inert to biological functional groups,

allowing for highly specific labeling in complex environments like cell lysates or even living

cells.

Chemical Structure of Biotin-PEG4-Azide
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Biotin -(CH₂CH₂O)₄-
-Linker-

-N₃
-Linker-

Click to download full resolution via product page

Caption: Functional components of Biotin-PEG4-Azide.

Quantitative Data
The key physical and chemical properties of Biotin-PEG4-Azide are summarized in the table

below.
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Property Value Reference(s)

CAS Number 1309649-57-7

Molecular Formula C₂₀H₃₆N₆O₆S

Molecular Weight 488.6 g/mol

Appearance
White to light yellow

solid/powder/crystal

Purity ≥ 95% (HPLC)

Melting Point 102 - 106 °C

Solubility Soluble in DMSO, DMF

Storage Conditions
-20 °C, stored in the dark,

desiccated

Shelf Life 12 months (unopened)

Applications in Research and Development
Biotin-PEG4-Azide is a versatile tool used in a wide array of applications:

Biomolecule Labeling: It enables the site-specific attachment of a biotin tag to proteins,

nucleic acids, peptides, and other biomolecules that have been modified to contain an alkyne

or strained cyclooctyne group.

Affinity Purification: Once biotinylated, target molecules can be easily isolated from complex

mixtures like cell lysates using streptavidin- or avidin-conjugated beads.

Detection and Imaging: Biotinylated molecules can be detected in assays such as Western

blotting, ELISA, and flow cytometry using enzyme- or fluorophore-conjugated streptavidin.

Drug Delivery: It is used in the construction of targeted drug delivery systems and for the

synthesis of Proteolysis Targeting Chimeras (PROTACs).

Surface Immobilization: Biomolecules can be biotinylated and then immobilized on

streptavidin-coated surfaces for use in biosensors and microarrays.
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Experimental Protocols
The following sections provide detailed methodologies for the most common applications of

Biotin-PEG4-Azide.

Protocol 1: Protein Biotinylation via Copper-Catalyzed
Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of a protein containing a terminal alkyne group.

Materials:

Alkyne-modified protein (1-5 mg/mL in a compatible buffer, e.g., PBS, pH 7.4)

Biotin-PEG4-Azide

Anhydrous DMSO

Click Chemistry Reagent Stocks:

Copper(II) Sulfate (CuSO₄): 50 mM in deionized water

Tris(2-carboxyethyl)phosphine (TCEP): 50 mM in deionized water (prepare fresh)

Tris(benzyltriazolylmethyl)amine (TBTA) or THPTA: 1.7 mM in 1:4 DMSO:t-butanol, or 100

mM in aqueous buffer, respectively

Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

Prepare Reagent Stocks:

Dissolve Biotin-PEG4-Azide in anhydrous DMSO to create a 10 mM stock solution. For a

5 mg vial, add 1023 µL of DMSO.

Prepare fresh 50 mM TCEP solution.
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Reaction Setup:

In a microcentrifuge tube, combine the alkyne-modified protein solution with Biotin-PEG4-
Azide stock solution to achieve a final concentration of 25 µM of the azide tag. A 10-20

fold molar excess of the azide reagent over the protein is a common starting point.

Prepare a click reagent cocktail by mixing the reagents in the following order, vortexing

briefly after each addition: TBTA/THPTA ligand, CuSO₄, and TCEP. Final concentrations in

the reaction should be approximately 1 mM CuSO₄, 1 mM TCEP, and 100 µM

TBTA/THPTA.

Add the click reagent cocktail to the protein/azide mixture. The final volume of organic

solvent (from reagent stocks) should ideally not exceed 10% of the total reaction volume.

Incubation:

Incubate the reaction mixture for 1-4 hours at room temperature with gentle agitation.

Purification:

Remove excess, unreacted Biotin-PEG4-Azide and copper catalyst using a desalting

column equilibrated with a suitable buffer (e.g., PBS). Follow the manufacturer's

instructions for the column.

Confirmation:

Confirm successful biotinylation via a HABA assay (Protocol 3.3) or by Western blot

analysis using Streptavidin-HRP (Protocol 3.4).
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CuAAC Reaction Mechanism
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Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol 2: Protein Biotinylation via Strain-Promoted
Azide-Alkyne Cycloaddition (SPAAC)
This copper-free protocol is ideal for live-cell labeling or applications where copper toxicity is a

concern. It utilizes a protein modified with a strained alkyne, such as DBCO.

Materials:

DBCO-modified protein (1-5 mg/mL in PBS, pH 7.4)

Biotin-PEG4-Azide

Anhydrous DMSO
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Desalting column

Procedure:

Prepare Reagent Stock:

Dissolve Biotin-PEG4-Azide in anhydrous DMSO to a concentration of 10 mM.

Reaction Setup:

In a microcentrifuge tube, combine the DBCO-modified protein with a 5-20 fold molar

excess of the Biotin-PEG4-Azide stock solution.

Incubation:

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with

gentle shaking. Reaction times can be optimized depending on the specific DBCO group

and protein concentration.

Purification:

Remove the excess, unreacted Biotin-PEG4-Azide using a desalting column.

Confirmation:

Confirm biotinylation using the HABA assay (Protocol 3.3) or Western blot (Protocol 3.4).
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SPAAC Reaction Mechanism

DBCO-Modified
Protein (Strained Alkyne)

Stable Triazole Product

Reacts spontaneously

Biotin-PEG4-Azide

Biotinylated
Protein

Click to download full resolution via product page

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 3: Purification of Biotinylated Proteins using
Streptavidin Magnetic Beads
This protocol describes the enrichment of biotinylated proteins from a complex mixture.

Materials:

Biotinylated protein sample (e.g., from Protocol 3.1 or 3.2)

Streptavidin-coated magnetic beads

Magnetic separation rack

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

Elution Buffer (e.g., 2% SDS in 50 mM Tris HCl pH 7.4, with 25 mM biotin)

Procedure:

Bead Preparation:
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Resuspend the streptavidin magnetic beads by vortexing. Transfer the desired volume of

bead slurry to a new tube.

Place the tube on the magnetic rack to pellet the beads, then discard the supernatant.

Equilibrate the beads by adding 1 mL of Binding/Wash Buffer, resuspending, pelleting on

the magnetic rack, and discarding the supernatant. Repeat this wash step two more times.

Binding:

Add the biotinylated protein sample to the equilibrated beads.

Incubate for at least 30 minutes at room temperature (or overnight at 4°C for dilute

samples) with end-over-end rotation.

Washing:

Pellet the beads on the magnetic rack and discard the supernatant (this is the unbound

fraction).

Add 1 mL of Binding/Wash Buffer, resuspend the beads, pellet, and discard the

supernatant. Repeat for a total of 3-5 washes to remove non-specifically bound proteins.

Elution:

To elute the bound protein, add 30-100 µL of Elution Buffer to the beads.

Incubate at 95°C for 5 minutes.

Immediately place the tube on the magnetic rack and carefully transfer the supernatant,

which contains the eluted biotinylated protein, to a clean tube.

Protocol 4: Quantification of Biotinylation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to

estimate the degree of biotinylation.

Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1379894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purified biotinylated protein sample

HABA/Avidin premixed solution or kit

Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

Cuvettes or a 96-well clear microplate

Procedure (Microplate Format):

Assay Preparation:

Add 180 µL of the HABA/Avidin solution to each well of a 96-well plate.

Designate wells for a blank (buffer only) and for your biotinylated samples.

Measurement:

Add 20 µL of buffer (e.g., PBS) to the blank well.

Add 20 µL of your purified biotinylated protein sample to the sample wells. It may be

necessary to test several dilutions to ensure the reading is within the linear range of the

assay.

Mix gently on a plate shaker for 30-60 seconds.

Measure the absorbance of all wells at 500 nm (A₅₀₀).

Calculation:

The concentration of biotin can be calculated using the change in absorbance and the

molar extinction coefficient of the HABA/Avidin complex (ε ≈ 34,000 M⁻¹cm⁻¹). Refer to the

specific kit manufacturer's instructions for detailed calculation formulas to determine the

moles of biotin per mole of protein.

Protocol 5: Detection by Western Blot
Materials:
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SDS-PAGE apparatus and reagents

PVDF or nitrocellulose membrane

Transfer apparatus

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)

Streptavidin-HRP conjugate

Chemiluminescent substrate (ECL)

Imaging system

Procedure:

SDS-PAGE and Transfer:

Separate the protein sample (e.g., cell lysate, purified fraction) by SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Blocking:

Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle

agitation.

Streptavidin-HRP Incubation:

Dilute the Streptavidin-HRP conjugate in Blocking Buffer (a typical starting dilution is

1:5,000 to 1:15,000).

Incubate the membrane with the diluted Streptavidin-HRP for 1 hour at room temperature

with gentle agitation.

Washing:
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Wash the membrane three times for 5-10 minutes each with TBST to remove unbound

conjugate.

Detection:

Incubate the membrane with an ECL substrate according to the manufacturer's protocol.

Visualize the signal using a chemiluminescence imaging system. The bands correspond to

the biotinylated proteins.
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Experimental Workflow for Protein Biotinylation
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Caption: General experimental workflow using Biotin-PEG4-Azide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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